

Reproducibility of biological activity of 2-(p-Chlorophenylthio)ethanol derivatives

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Compound of Interest

Compound Name: 2-(p-Chlorophenylthio)ethanol

Cat. No.: B088069

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Comparative Analysis of the Antifungal Activity of Chlorophenyl Derivatives

A detailed guide for researchers on the reproducibility and comparative efficacy of a series of chlorophenyl derivatives against key phytopathogenic fungi. This guide provides a comprehensive summary of their biological activity, supported by quantitative data and detailed experimental protocols to ensure reproducibility.

In the ongoing search for novel and effective fungicides to combat agricultural diseases, a series of twenty-two aromatic derivatives bearing a chlorine atom have been synthesized and evaluated for their in vitro antifungal activity. This guide presents a comparative analysis of these compounds against two significant plant pathogens: *Botrytis cinerea*, the causative agent of gray mold, and *Colletotrichum gloeosporioides*, which causes anthracnose. The data presented is based on the findings of Saiz-Urra et al. in the *Journal of Agricultural and Food Chemistry* (2009).^{[1][2]}

The study highlights a clear structure-activity relationship (SAR), emphasizing the critical role of a benzyl hydroxyl group in the inhibitory mechanism of these compounds.^{[1][2]} Notably, the enantiomers (S) and (R) of 1-(4'-chlorophenyl)-2-phenylethanol demonstrated the most potent inhibition of fungal growth.^{[1][2]}

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of the synthesized chlorophenyl derivatives was assessed by measuring the percentage of mycelial growth inhibition against *B. cinerea* and *C. gloeosporioides*. The data reveals a generally higher activity against *B. cinerea* compared to *C. gloeosporioides*. The results are summarized in the table below.

Compound	Substituent Position	R1	R2	% Inhibition vs. B. cinerea (150 µg/mL)	% Inhibition vs. C. gloeosporioides (150 µg/mL)
1	p-Cl	C(=O)CH ₂ Ph	80	65	
2	m-Cl	C(=O)CH ₂ Ph	75	60	
3	p-Cl	CH(OH)CH ₂ Ph	(S)	100	95
4	p-Cl	CH(OH)CH ₂ Ph	(R)	100	98
5	p-Cl	CH(O)CHPh	20	15	
6	p-Cl	C(=CHPh)	15	10	
7	p-Cl	C(=O)CH(CH ₃) ₂	70	55	
8	m-Cl	C(=O)CH(CH ₃) ₂	65	50	
9	p-Cl	C(=O)c-Pr	85	86	
10	p-Cl	CH(OH)c-Pr	(rac)	90	80
11	p-Cl	CH(OH)c-Pr	(S)	92	78
12	p-Cl	CH(OH)c-Pr	(R)	88	75
13	p-Cl	C(=O)CH ₂ CH ₃	78	62	
14	p-Cl	CH(OH)CH ₂ CH ₃	(rac)	88	70
15	p-Cl	CH(OH)CH ₂ CH ₃	(S)	90	68

16	p-Cl	$\text{CH}(\text{OH})\text{CH}_2\text{CH}_3$	(R)	95	74
17	p-Cl	$\text{C}(\text{=O})\text{CH}_3$	30	25	
18	m-Cl	$\text{C}(\text{=O})\text{CH}_2\text{CH}_3$	72	58	
19	m-Cl	$\text{CH}(\text{OH})\text{CH}_2\text{CH}_3$	(rac)	85	65
20	m-Cl	$\text{CH}(\text{OH})\text{CH}_2\text{CH}_3$	(S)	87	63
21	m-Cl	$\text{CH}(\text{OH})\text{CH}_2\text{CH}_3$	(R)	92	72
22	m-Cl	$\text{C}(\text{=O})\text{CH}_3$	25	20	

Data extracted from Saiz-Urra et al., 2009.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The in vitro antifungal activity of the chlorophenyl derivatives was determined using the poisoned food technique. This method allows for the assessment of fungistatic or fungicidal properties of chemical compounds by observing their effect on the mycelial growth of a fungus in a nutrient medium.

Poisoned Food Technique Protocol:

- Preparation of Fungal Cultures: The phytopathogenic fungi *Botrytis cinerea* and *Colletotrichum gloeosporioides* are cultured on Potato Dextrose Agar (PDA) plates at 25°C until sufficient mycelial growth is achieved.
- Preparation of Test Compounds: The synthesized chlorophenyl derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions of known concentrations.

- Preparation of Poisoned Media: A calculated volume of the stock solution of each test compound is added to molten PDA to achieve the desired final concentrations (e.g., 50, 100, and 150 $\mu\text{g/mL}$). The final concentration of the solvent in the medium should be kept low (typically $\leq 1\%$) to avoid any inhibitory effects of the solvent itself. A control plate containing only the solvent in the PDA is also prepared.
- Inoculation: A small disc (e.g., 5 mm diameter) of mycelial felt is taken from the growing edge of a fresh fungal culture and placed in the center of the solidified poisoned PDA plates.
- Incubation: The inoculated plates are incubated at 25°C in the dark.
- Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) for several days.
- Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

$$\% \text{ Inhibition} = [(dc - dt) / dc] \times 100$$

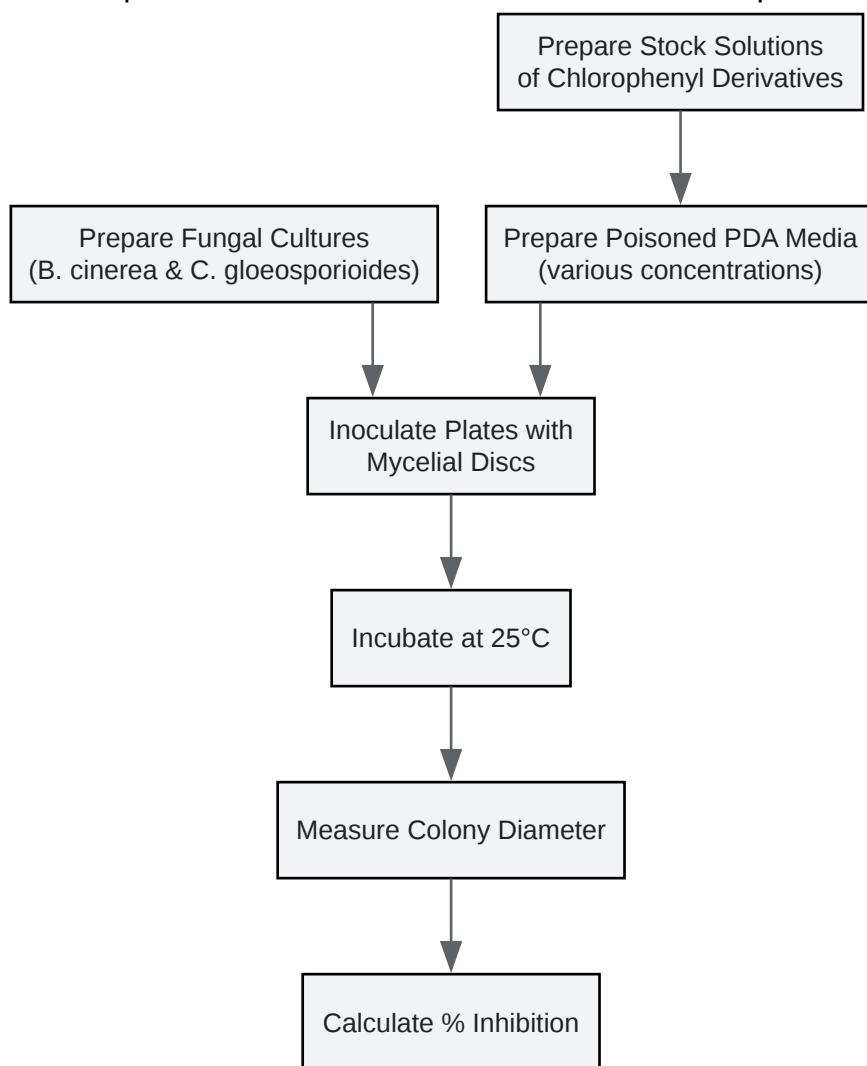
where:

- dc = average diameter of the fungal colony in the control plate
- dt = average diameter of the fungal colony in the treated plate

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationship between the chemical structure of the derivatives and their antifungal activity, as well as the experimental workflow, the following diagrams are provided.

Experimental Workflow: Poisoned Food Technique

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References

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